molecular formula C9H18N2O2 B058693 tert-Butyl (3-aminocyclobutyl)carbamate CAS No. 1212395-34-0

tert-Butyl (3-aminocyclobutyl)carbamate

Cat. No. B058693
M. Wt: 186.25 g/mol
InChI Key: OPDOEOOBYOABCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (3-aminocyclobutyl)carbamate is a compound of interest in organic chemistry, particularly for its utility in synthesis and its role as an intermediate in the production of various biologically active compounds. It exemplifies a class of substances where the tert-butyl group serves as a protective moiety, facilitating the manipulation of amine functionalities in complex organic syntheses.

Synthesis Analysis

The synthesis of tert-butyl (3-aminocyclobutyl)carbamate involves chemoselective transformations of amino protecting groups. Notably, Sakaitani and Ohfune (1990) demonstrated the conversion of N-t-Boc compounds into their corresponding N-Z compounds via a silyl carbamate under mild reaction conditions, highlighting the versatility of tert-butyl based carbamates in organic synthesis (Sakaitani & Ohfune, 1990).

Molecular Structure Analysis

The molecular structure of related tert-butyl carbamate compounds has been elucidated through various analytical techniques, including 1H NMR spectroscopy and X-ray diffraction analysis. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, revealing its bicyclo[2.2.2]octane structure and demonstrating the role of the tert-butyl group in stabilizing the molecular framework (Moriguchi et al., 2014).

Chemical Reactions and Properties

tert-Butyl (3-aminocyclobutyl)carbamate participates in various chemical reactions, serving as an intermediate in the synthesis of complex molecules. Zhao et al. (2017) described a rapid synthetic method for a compound closely related to tert-butyl (3-aminocyclobutyl)carbamate, emphasizing its significance in the synthesis of biologically active compounds like omisertinib (Zhao et al., 2017).

Scientific Research Applications

  • Enantioselective Synthesis of Carbocyclic Analogues of 2′-Deoxyribonucleotides : This compound is a crucial intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides. The crystal structure of this compound demonstrates the relative substitution of the cyclopentane ring, which is vital for this synthesis process (Ober et al., 2004).

  • Curtius Rearrangement for Boc-Protected Amines : This compound is involved in a mild and efficient one-pot Curtius rearrangement process. The reaction conditions are compatible with various substrates, including malonate derivatives, providing access to protected amino acids (Lebel & Leogane, 2005).

  • Metalation and Alkylation Between Silicon and Nitrogen : Tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes have been studied for their ability to undergo metalation between nitrogen and silicon, leading to the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

  • Stereoselective Synthesis of 3, 4-Diaminocyclohexane Carboxamide : An efficient stereoselective route for preparing tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has been described. This process involves limited use of column chromatography and provides direct and scalable routes (Wang et al., 2017).

  • Diels‐Alder Reaction of a 2‐Amido Substituted Furan : Tert-Butyl carbamates play a role in the Diels‐Alder reaction of furan derivatives, illustrating their utility in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).

  • One-Step Curtius Rearrangement for Boc-Protected Ureas : The compound facilitates the one-step Curtius rearrangement for the synthesis of N-Boc-protected ureas, which are key intermediates in the preparation of various pharmaceutical compounds (Sun et al., 2014).

  • Chemoselective Transformation of Amino Protecting Groups : The N-tert-butyldimethylsilyloxycarbonyl group, synthesized from tert-butyl carbamate, is used for chemoselective transformations in amino protecting groups, highlighting its utility in protecting group strategies (Sakaitani & Ohfune, 1990).

  • Selective Deprotection and Acylation in Polyamides : Tert-butyl carbamates are used in the synthesis and selective deprotection of polyamides, demonstrating their role in complex synthetic procedures (Pak & Hesse, 1998).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl N-(3-aminocyclobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDOEOOBYOABCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-aminocyclobutyl)carbamate

CAS RN

1212395-34-0, 1090904-48-5, 871014-19-6
Record name real- TERT-BUTYL N-(3-AMINOCYCLOBUTYL)CARBAMATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl N-(3-aminocyclobutyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1r,3r)-3-aminocyclobutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (3-aminocyclobutyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (3-aminocyclobutyl)carbamate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
tert-Butyl (3-aminocyclobutyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (3-aminocyclobutyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (3-aminocyclobutyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (3-aminocyclobutyl)carbamate

Citations

For This Compound
1
Citations
E Hu, K Andrews, S Chmait, X Zhao… - ACS Medicinal …, 2014 - ACS Publications
We report the discovery of novel imidazo[4,5-b]pyridines as potent and selective inhibitors of PDE10A. The investigation began with our recently disclosed ketobenzimidazole 1, which …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.